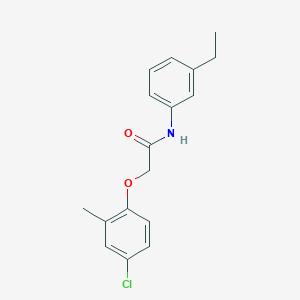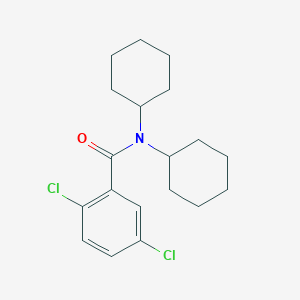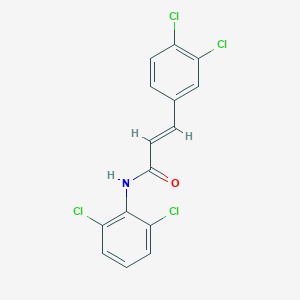![molecular formula C20H16Br2N2O4 B329904 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B329904.png)
5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine atoms, a pyrazole ring, and a methoxyphenyl acetate group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrazole Ring: This step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the pyrazole ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other brominated pyrazole derivatives and methoxyphenyl acetates. Compared to these compounds, 5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C20H16Br2N2O4 |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
[5-bromo-4-[(E)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H16Br2N2O4/c1-11-16(20(26)24(23-11)15-6-4-14(21)5-7-15)8-13-9-18(27-3)19(10-17(13)22)28-12(2)25/h4-10H,1-3H3/b16-8+ |
InChI Key |
WYYFYCSUMPYLIM-LZYBPNLTSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)Br |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-CHLORO-2-THIENYL)-N~4~-(3-{4-[3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B329829.png)
![Methyl 4-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B329835.png)


![3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE](/img/structure/B329838.png)
![3-(2,4-dichlorophenyl)-N-(2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B329839.png)
![2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B329843.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methylbenzamide](/img/structure/B329844.png)

![Ethyl 2-[(4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329846.png)
